2-Methyl-4-(2,2,6-trimethylcyclohexyl)but-3-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(2,2,6-trimethylcyclohexyl)but-3-enal is an organic compound with the molecular formula C14H22O It is a member of the cycloalkene family, characterized by a cyclohexene ring with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2,2,6-trimethylcyclohexyl)but-3-enal typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring is formed through a Diels-Alder reaction between a diene and a dienophile.
Substitution Reactions:
Aldol Condensation: The final step involves an aldol condensation reaction to form the butenal moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(2,2,6-trimethylcyclohexyl)but-3-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Halogenation and other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Methyl-4-(2,2,6-trimethylcyclohexyl)but-3-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(2,2,6-trimethylcyclohexyl)but-3-enal involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(2,6,6-trimethylcyclohex-2-enyl)but-3-en-2-ol: Similar structure but with an alcohol group instead of an aldehyde.
2-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl): Another closely related compound with slight structural variations.
Uniqueness
2-Methyl-4-(2,2,6-trimethylcyclohexyl)but-3-enal is unique due to its specific arrangement of substituents and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
58102-05-9 |
---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
2-methyl-4-(2,2,6-trimethylcyclohexyl)but-3-enal |
InChI |
InChI=1S/C14H24O/c1-11(10-15)7-8-13-12(2)6-5-9-14(13,3)4/h7-8,10-13H,5-6,9H2,1-4H3 |
InChI Key |
UZRYCWNKKVLSIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1C=CC(C)C=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.